

# TS 155-2 stock solution preparation and storage

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## Compound of Interest

Compound Name: TS 155-2

Cat. No.: B15564401

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## Application Notes and Protocols for TS 155-2

These application notes provide detailed protocols for the preparation and use of **TS 155-2**, a macrocyclic lactone known to inhibit thrombin-stimulated calcium entry into cells. This document is intended for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

**TS 155-2** is a solid compound with the following properties:

Property	Value	References
CAS Number	1314486-37-7	
Molecular Formula	C39H60O11	[1]
Molecular Weight	704.9 g/mol	[1]
Appearance	Solid	[1]
Purity	≥95%	[1]
Solubility	Soluble in DMSO, DMF, and ethanol. Limited water solubility.	[1][2]
Storage	Store at -20°C.	
Stability	≥ 4 years at -20°C.	[1]

## Stock Solution Preparation and Storage

Objective: To prepare a concentrated stock solution of **TS 155-2** for use in cell-based assays.

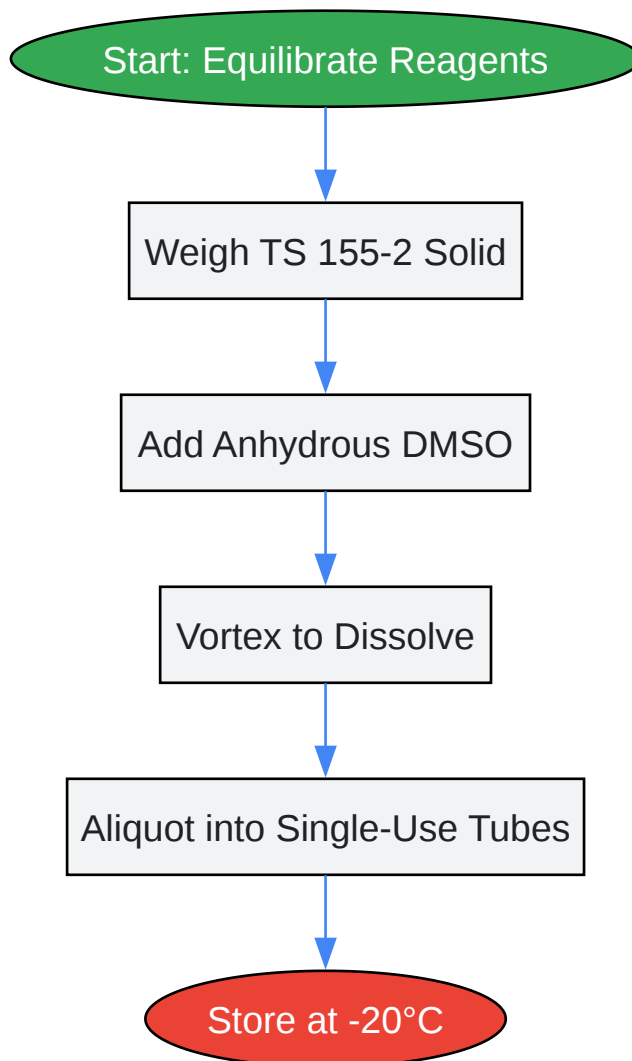
Materials:

- **TS 155-2** solid
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated precision balance
- Vortex mixer
- Pipettes and sterile filter tips

Protocol:

- Preparation: Bring the vial of **TS 155-2** and the anhydrous DMSO to room temperature before opening to prevent condensation of water.
- Weighing: Tare a sterile microcentrifuge tube on a precision balance. Carefully weigh the desired amount of **TS 155-2** solid into the tube.
- Dissolution: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).
  - Calculation for a 10 mM stock solution:
    - $\text{Volume of DMSO (in L)} = (\text{mass of TS 155-2 (in g)} / 704.9 \text{ g/mol}) / 0.010 \text{ mol/L}$
- Mixing: Vortex the solution thoroughly until the **TS 155-2** is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Workflow for **TS 155-2** Stock Solution Preparation:



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Workflow for preparing **TS 155-2** stock solution.

## Experimental Protocols

### Protocol 1: Inhibition of Thrombin-Stimulated Intracellular Calcium Mobilization

Objective: To determine the inhibitory effect of **TS 155-2** on thrombin-induced increases in intracellular calcium concentration in a cell line (e.g., platelets, fibroblasts, or other responsive cells).

#### Materials:

- Cells responsive to thrombin (e.g., human platelets, ARPE-19 cells)
- **TS 155-2** stock solution (e.g., 10 mM in DMSO)
- Thrombin
- Fura-2 AM or Indo-1 AM calcium indicator dye
- Pluronic F-127 (for Fura-2 AM)
- HEPES-buffered saline (HBS) or other appropriate buffer
- 96-well black, clear-bottom microplate
- Fluorescence plate reader or flow cytometer capable of ratiometric calcium measurement

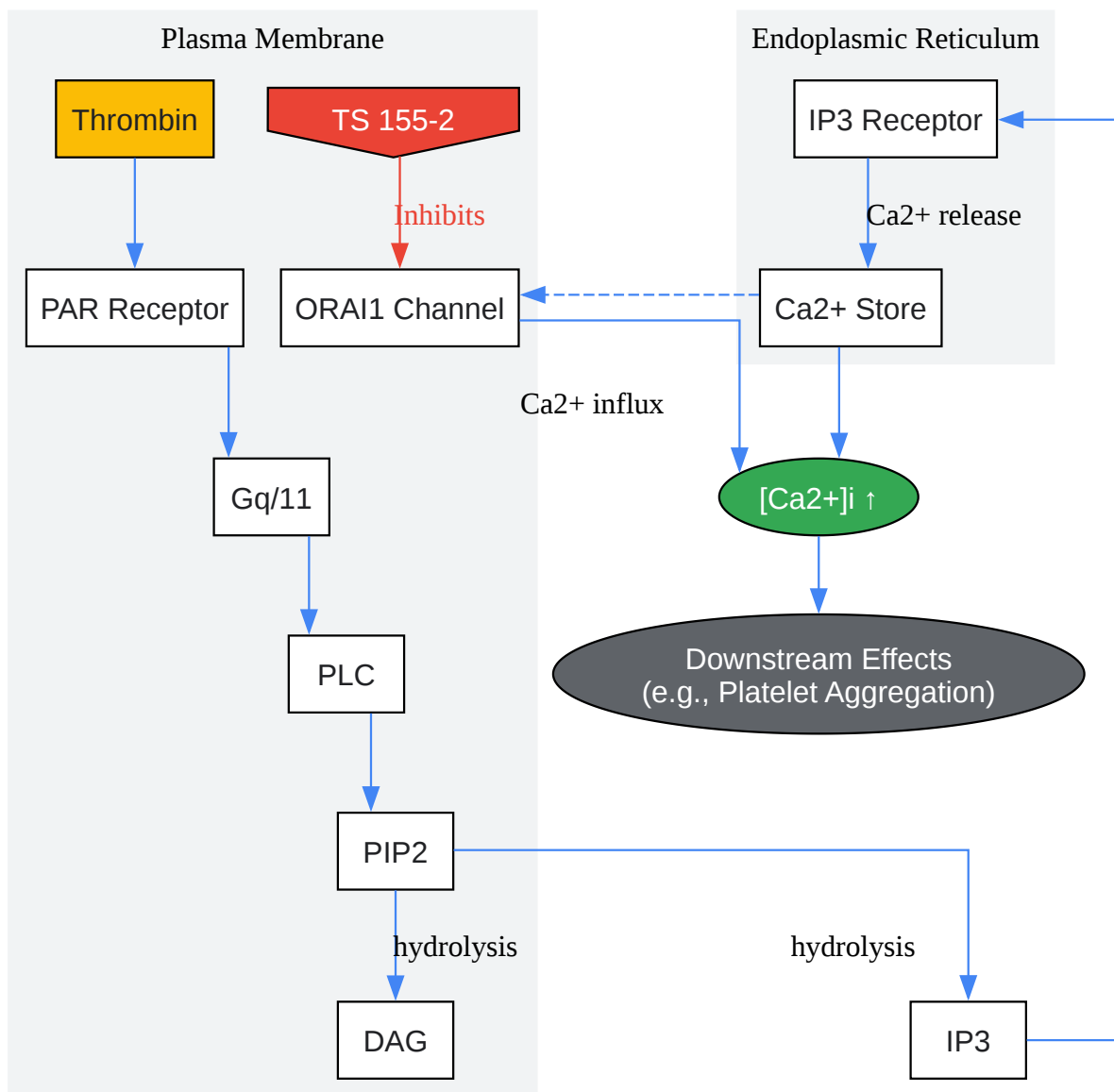
#### Procedure:

- Cell Preparation:
  - Culture cells to an appropriate confluency in a 96-well black, clear-bottom microplate. For suspension cells like platelets, prepare a washed platelet suspension.
- Dye Loading:
  - Prepare a loading buffer containing Fura-2 AM (typically 2-5  $\mu$ M) and Pluronic F-127 (0.02%) in HBS.
  - Remove the culture medium from the wells and add the Fura-2 AM loading buffer.
  - Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye loading.
  - Wash the cells twice with HBS to remove extracellular dye.
- Compound Incubation:

- Prepare serial dilutions of **TS 155-2** in HBS from the stock solution to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest **TS 155-2** concentration).
- Add the diluted **TS 155-2** or vehicle control to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
- Calcium Measurement:
  - Place the microplate in a fluorescence plate reader.
  - Set the reader to measure the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm for Fura-2.
  - Establish a stable baseline fluorescence reading for each well.
  - Add thrombin to each well to induce a calcium response and immediately begin recording the fluorescence ratio over time.
- Data Analysis:
  - Calculate the change in the 340/380 nm fluorescence ratio over time.
  - Determine the peak fluorescence ratio for each condition.
  - Normalize the data to the vehicle control and plot the dose-response curve for **TS 155-2** inhibition to calculate the IC<sub>50</sub> value.

## Signaling Pathway of Thrombin-Induced Calcium Influx

Thrombin activates Protease-Activated Receptors (PARs) on the cell surface. This initiates a signaling cascade through G-proteins (Gq/11), leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> binds to its receptor (IP<sub>3</sub>R) on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytoplasm. The depletion of ER calcium stores triggers store-operated calcium entry (SOCE) through channels like ORAI1 in the plasma membrane, leading to a sustained increase in intracellular calcium. **TS 155-2** is proposed to inhibit this calcium influx.



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Thrombin-stimulated calcium signaling pathway and the putative site of action for **TS 155-2**.

## Protocol 2: Platelet Aggregation Assay

Objective: To assess the effect of **TS 155-2** on platelet aggregation induced by thrombin.

**Materials:**

- Freshly drawn human blood from healthy, consenting donors
- Acid-citrate-dextrose (ACD) anticoagulant
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
- **TS 155-2** stock solution
- Thrombin
- Light transmission aggregometer

**Procedure:**

- PRP Preparation:
  - Collect whole blood into tubes containing ACD.
  - Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
  - Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
- Assay Setup:
  - Pipette PRP into the aggregometer cuvettes with a stir bar.
  - Use PPP to set the 100% aggregation baseline in the aggregometer.
- Compound Incubation:
  - Add different concentrations of **TS 155-2** or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C.
- Aggregation Measurement:

- Add a sub-maximal concentration of thrombin to the cuvettes to induce aggregation.
- Record the change in light transmission for several minutes until the aggregation response is complete.
- Data Analysis:
  - Measure the maximal aggregation percentage for each condition.
  - Calculate the percentage inhibition of aggregation by **TS 155-2** compared to the vehicle control.

## Protocol 3: Anti-inflammatory Activity (COX-2 Inhibition Assay)

Objective: To screen for potential anti-inflammatory effects of **TS 155-2** by measuring its ability to inhibit the activity of cyclooxygenase-2 (COX-2).

Materials:

- COX-2 inhibitor screening assay kit (commercially available)
- **TS 155-2** stock solution
- Microplate reader (fluorometric or colorimetric, depending on the kit)

Procedure:

- Assay Preparation:
  - Prepare the reagents as per the manufacturer's instructions of the COX-2 inhibitor screening kit. This typically includes the COX-2 enzyme, a substrate (e.g., arachidonic acid), and a detection reagent.
- Inhibitor Addition:
  - Add serial dilutions of **TS 155-2** or a known COX-2 inhibitor (positive control) to the wells of a microplate. Include a vehicle control.



- Enzyme Reaction:
  - Add the COX-2 enzyme to the wells and incubate for a short period.
  - Initiate the reaction by adding the substrate.
- Detection:
  - After a specified incubation time, stop the reaction and measure the output (fluorescence or absorbance) on a microplate reader.
- Data Analysis:
  - Calculate the percentage of COX-2 inhibition for each concentration of **TS 155-2**.
  - Plot the dose-response curve and determine the IC50 value if significant inhibition is observed.

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## References

- 1. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 2. bu.edu [bu.edu]
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